molecular formula C20H17F2N5O2 B3893038 4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-(3-fluorophenyl)-2-piperazinone

4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-(3-fluorophenyl)-2-piperazinone

Cat. No.: B3893038
M. Wt: 397.4 g/mol
InChI Key: NUFNIXMNXVPBCP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, a piperazinone ring, and fluorobenzyl groups. These functional groups could potentially give the compound interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms, while the piperazinone is a six-membered ring with two nitrogen atoms and a carbonyl group .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the 1,2,3-triazole ring might undergo reactions at the nitrogen atoms, while the carbonyl group in the piperazinone ring could be involved in reactions such as nucleophilic addition .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its exact molecular structure, the presence of functional groups, and the conditions under which it’s studied .

Mechanism of Action

Without specific biological or pharmacological data, it’s difficult to predict the exact mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific data, it’s hard to comment on the exact safety and hazards associated with this compound .

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. This could include exploring its potential uses in fields such as medicinal chemistry, materials science, or chemical biology .

Properties

IUPAC Name

3-(3-fluorophenyl)-4-[1-[(2-fluorophenyl)methyl]triazole-4-carbonyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N5O2/c21-15-6-3-5-13(10-15)18-19(28)23-8-9-27(18)20(29)17-12-26(25-24-17)11-14-4-1-2-7-16(14)22/h1-7,10,12,18H,8-9,11H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFNIXMNXVPBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)C2=CC(=CC=C2)F)C(=O)C3=CN(N=N3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-(3-fluorophenyl)-2-piperazinone
Reactant of Route 2
Reactant of Route 2
4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-(3-fluorophenyl)-2-piperazinone
Reactant of Route 3
Reactant of Route 3
4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-(3-fluorophenyl)-2-piperazinone
Reactant of Route 4
4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-(3-fluorophenyl)-2-piperazinone
Reactant of Route 5
4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-(3-fluorophenyl)-2-piperazinone
Reactant of Route 6
4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-(3-fluorophenyl)-2-piperazinone

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